molecular formula C7H15NO2S B11732851 Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine

Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine

Katalognummer: B11732851
Molekulargewicht: 177.27 g/mol
InChI-Schlüssel: QORPQQXDKYFQBJ-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine is a chiral amine compound with a cyclopentane ring substituted with a methylsulfonylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Methylsulfonylmethyl Group: This step involves the introduction of the methylsulfonylmethyl group onto the cyclopentane ring. This can be achieved through nucleophilic substitution reactions using appropriate sulfonylating agents.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired chiral compound. This can be done using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthiol group.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylthiol derivatives.

    Substitution: Various substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific chiral centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies involving enzyme-substrate interactions and chiral recognition.

    Industrial Applications: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methylsulfonylmethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine can be compared with other similar compounds, such as:

    Cyclopentylamine: Lacks the methylsulfonylmethyl group, resulting in different chemical properties and reactivity.

    Methylsulfonylmethylcyclopentane: Lacks the amine group, affecting its biological activity and applications.

    Chiral Amines: Other chiral amines with different substituents can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific chiral configuration and the presence of the methylsulfonylmethyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H15NO2S

Molekulargewicht

177.27 g/mol

IUPAC-Name

(1R,3S)-3-(methylsulfonylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)5-6-2-3-7(8)4-6/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1

InChI-Schlüssel

QORPQQXDKYFQBJ-NKWVEPMBSA-N

Isomerische SMILES

CS(=O)(=O)C[C@H]1CC[C@H](C1)N

Kanonische SMILES

CS(=O)(=O)CC1CCC(C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.